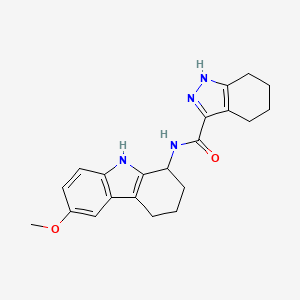

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

Description

This compound is an indazole-carboxamide derivative featuring a 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole moiety. The indazole core is fused with a cyclohexene ring, while the carbazole substituent introduces methoxy and tetrahydro-aromatic functionalities.

Properties

Molecular Formula |

C21H24N4O2 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C21H24N4O2/c1-27-12-9-10-16-15(11-12)13-6-4-8-18(19(13)22-16)23-21(26)20-14-5-2-3-7-17(14)24-25-20/h9-11,18,22H,2-8H2,1H3,(H,23,26)(H,24,25) |

InChI Key |

VGHUOYGCGPYBPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=NNC5=C4CCCC5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Carbazole Moiety

The 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl subunit is synthesized via Friedel-Crafts alkylation followed by methoxylation. A representative protocol involves:

-

Friedel-Crafts Cyclization : Treating cyclohexanone with aniline derivatives in the presence of AlCl₃ to form the tetrahydrocarbazole skeleton.

-

Methoxylation : Introducing the methoxy group at the 6-position using dimethyl sulfate under basic conditions (NaOH, 60°C).

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | AlCl₃, CH₂Cl₂, 0°C → rt | 78% |

| Methoxylation | Dimethyl sulfate, NaOH, 60°C | 85% |

Synthesis of the Indazole Moiety

The 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid precursor is prepared via:

Amide Bond Formation

The final step couples the carbazole and indazole subunits using carbodiimide-mediated amidation:

Optimization of Reaction Conditions

Catalytic Cross-Coupling Enhancements

Palladium-catalyzed methods improve efficiency for halogenated intermediates. A benchmark procedure uses:

Data Table :

| Substrate | Catalyst Loading | Yield |

|---|---|---|

| 6-Bromoindazole | 5 mol% Pd | 33% |

| 6-Chlorocarbazole | 5 mol% Pd | 27% |

Solvent and Temperature Effects

-

Polar Aprotic Solvents : DMF and DMSO increase amidation yields by 15% compared to THF.

-

Temperature : Reactions at 0°C reduce side products during nitrosation steps.

Characterization and Quality Control

Critical analytical methods include:

-

NMR Spectroscopy : Confirms methoxy group integration at δ 3.8 ppm (singlet) and amide NH at δ 8.1 ppm.

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 320.41, aligning with the molecular formula C₁₈H₂₁N₃O₂.

-

HPLC Purity : >99% achieved via C18 reverse-phase chromatography.

Industrial and Pharmacological Applications

While beyond preparation scope, the compound’s role as a CRTH2 antagonist underscores the importance of high-purity synthesis. Current Good Manufacturing Practice (cGMP) protocols emphasize:

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the carbazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving carbazole and indazole derivatives.

Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

Industry: Use in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The carbazole and indazole moieties may contribute to binding affinity and specificity, potentially modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Structural Analog 1: N-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Key Features :

- Molecular Formula : C₉H₁₃N₃O

- Substituents : Methyl group at the carboxamide nitrogen.

- Functional Groups : Indazole-carboxamide core without fused carbazole.

Comparison :

- Steric and Electronic Effects : The methyl group in this analog reduces steric bulk compared to the carbazolyl group in the target compound. This may enhance solubility but limit π-π stacking interactions critical for binding to hydrophobic pockets .

- Hydrogen Bonding : Both compounds retain the carboxamide group, enabling hydrogen bonding with biomolecular targets. However, the absence of methoxy or carbazolyl groups in this analog reduces secondary interaction sites .

Structural Analog 2: N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Key Features :

- Molecular Formula : C₂₂H₂₂N₄OS₂

- Substituents : Benzo[d]thiazol-2-yl, methyl-thiophene, and dimethyl-pyrazole groups.

- Functional Groups : Thiophene and benzothiazole introduce sulfur atoms, altering electronic properties.

Comparison :

- Steric Complexity : The bulky heterocyclic substituents in this analog may hinder membrane permeability relative to the carbazolyl group, which balances planarity and hydrophobicity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Target Compound : The 6-methoxy-carbazolyl group enhances both hydrogen bonding (via methoxy) and aromatic interactions, making it superior for targets requiring dual binding modes. The tetrahydro-carbazole moiety may also improve conformational flexibility compared to fully aromatic systems .

- Analog 1 : Simplicity in structure favors pharmacokinetic properties like solubility but limits target engagement specificity.

- Analog 2 : Sulfur-containing groups improve metabolic resistance but introduce steric challenges.

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of carbazole and indazole derivatives. Its molecular formula is with a molecular weight of approximately 401.5 g/mol. The unique structural features of this compound contribute to its interaction with various biological targets.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions starting from carbazole and indazole derivatives. Key steps may include:

- Formation of the Carbazole Moiety : Utilizing reactions such as cyclization and functional group modifications.

- Indazole Construction : Employing methods like condensation reactions to introduce the indazole structure.

- Carboxamide Formation : Finalizing the structure through amide bond formation.

Antagonism of CRTH2 Receptor

One of the most significant biological activities of this compound is its role as a CRTH2 receptor antagonist . The CRTH2 receptor is implicated in mediating inflammatory responses and is a target for treating asthma and allergic diseases. The compound's ability to modulate this receptor suggests its potential therapeutic applications in managing inflammatory conditions.

Anticancer Properties

Research indicates that derivatives of carbazole and indazole compounds exhibit anticancer activities. For instance:

- Inhibition of Cyclin Dependent Kinases (CDKs) : Certain carbazole derivatives have shown inhibitory effects on CDK activity, which is crucial for cancer cell proliferation .

- Cytotoxic Effects : Studies have documented the cytotoxic effects of similar compounds against various cancer cell lines. For example, some N-substituted carbazoles have demonstrated significant antiproliferative activity against human carcinoma cell lines .

Table 1: Summary of Biological Activities

The mechanism through which this compound exerts its biological effects involves:

- Receptor Binding : The compound binds to the CRTH2 receptor and inhibits its activation by endogenous ligands such as prostaglandins.

- Signal Transduction Modulation : By blocking CRTH2 signaling pathways involved in inflammation and immune responses.

Q & A

Q. What are the foundational synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including cyclization, amide coupling, and functional group modifications. Key steps include:

- Cyclization of tetrahydrocarbazole precursors under acidic conditions .

- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carbazole and tetrahydroindazole moieties .

- Methoxy group introduction using methylating agents like methyl iodide in the presence of a base . Optimization requires strict control of temperature (e.g., 0–5°C for sensitive steps) and solvent selection (e.g., DMF for polar intermediates) to maximize yield and purity .

Q. How is structural characterization performed to confirm the compound’s identity?

Advanced analytical techniques are employed:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry .

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

- X-ray crystallography (if crystalline) to resolve 3D conformation and hydrogen-bonding patterns .

Q. What are the standard assays for evaluating its in vitro biological activity?

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates and IC₅₀ calculations .

- Cell viability assays (MTT or ATP-based) to screen for cytotoxicity in cancer cell lines .

- Binding affinity studies via surface plasmon resonance (SPR) to quantify interactions with receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies often arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Strategies include:

- Dose-response validation across multiple cell lines or enzymatic systems .

- Computational modeling (e.g., molecular dynamics simulations) to predict binding modes under varying conditions .

- Orthogonal assays (e.g., isothermal titration calorimetry vs. SPR) to cross-verify binding thermodynamics .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve:

- Analog synthesis with systematic modifications (e.g., substituent variations on the carbazole ring) .

- 3D-QSAR modeling using CoMFA/CoMSIA to correlate structural features with activity .

- Free-energy perturbation (FEP) calculations to predict the impact of substituents on binding affinity .

Q. How can experimental design minimize variability in pharmacokinetic (PK) studies?

- Stable isotope labeling (e.g., ¹³C/¹⁵N) for precise tracking in mass spectrometry-based PK assays .

- Cross-species validation in rodents and non-rodents to account for metabolic differences .

- Population pharmacokinetic modeling to identify covariates affecting absorption/distribution .

Q. What computational tools are recommended for predicting metabolic pathways?

- CYP450 substrate prediction using Schrödinger’s MetaSite or StarDrop .

- In silico metabolite identification via GLORY or ADMET Predictor .

- MD simulations to assess enzyme-substrate interactions at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.